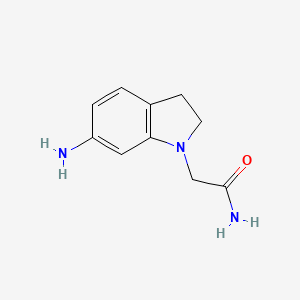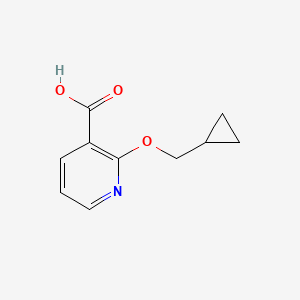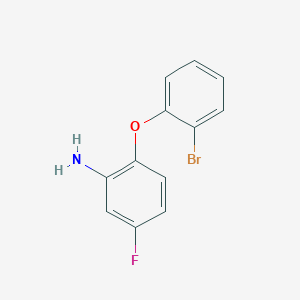![molecular formula C11H15NO2 B3074378 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019611-85-8](/img/structure/B3074378.png)
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol primarily targets the STAT3 (Signal Transducer and Activator of Transcription 3) protein. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, apoptosis, and immune response .
Mode of Action
The compound binds strongly to STAT3 through a direct molecular interaction with the hydroxyl residue in the core fragment of STAT3. This binding inhibits the activation of STAT3, preventing it from translocating to the nucleus and initiating the transcription of target genes .
Biochemical Pathways
By inhibiting STAT3 activation, this compound affects several downstream pathways:
- Inflammatory Pathways : Reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .
- Cell Proliferation Pathways : Inhibits the expression of genes involved in cell proliferation, thereby potentially reducing tumor growth .
Result of Action
At the molecular level, the inhibition of STAT3 leads to reduced transcription of genes involved in inflammation and cell proliferation. At the cellular level, this results in decreased inflammatory responses and potentially reduced tumor growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound:
Understanding these factors is crucial for optimizing the compound’s therapeutic use and ensuring its stability and efficacy in different environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves the alkylation of guaiacol (2-methoxyphenol) with allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone .
Industrial Production Methods: Industrial production of this compound often involves the extraction of eugenol from clove oil through steam distillation. The extracted eugenol is then purified using techniques such as fractional distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroeugenol.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly used.
Major Products:
Oxidation: Formation of eugenol quinone.
Reduction: Formation of dihydroeugenol.
Substitution: Formation of nitro-eugenol and bromo-eugenol.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects.
Industry: Utilized as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Vergleich Mit ähnlichen Verbindungen
Isoeugenol: Similar structure but differs in the position of the double bond in the side chain.
Acetyleugenol: An acetylated derivative of eugenol with enhanced stability.
Dihydroeugenol: A reduced form of eugenol with similar aromatic properties
Uniqueness: 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol is unique due to its wide range of biological activities and its presence in natural essential oils. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound in both research and industry .
Eigenschaften
IUPAC Name |
2-methoxy-4-[(prop-2-enylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2/h3-5,7,12-13H,1,6,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTHFMDVISNDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B3074297.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)
![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3074323.png)
![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol](/img/structure/B3074328.png)


![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074350.png)
![(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B3074368.png)
![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074383.png)
![2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3074392.png)
![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine](/img/structure/B3074406.png)
![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)
